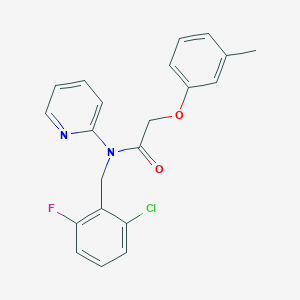![molecular formula C21H20FN3O B11315918 N-[4-(dimethylamino)benzyl]-4-fluoro-N-(pyridin-2-yl)benzamide](/img/structure/B11315918.png)
N-[4-(dimethylamino)benzyl]-4-fluoro-N-(pyridin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(dimethylamino)benzyl]-4-fluoro-N-(pyridin-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a dimethylamino group, a fluorine atom, and a pyridinyl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)benzyl]-4-fluoro-N-(pyridin-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzyl Intermediate: The initial step involves the reaction of 4-fluorobenzaldehyde with 4-(dimethylamino)benzylamine under acidic conditions to form the corresponding benzyl intermediate.
Coupling with Pyridin-2-ylamine: The benzyl intermediate is then coupled with pyridin-2-ylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(dimethylamino)benzyl]-4-fluoro-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with different functional groups.
Aplicaciones Científicas De Investigación
N-[4-(dimethylamino)benzyl]-4-fluoro-N-(pyridin-2-yl)benzamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a molecular probe in biological assays.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[4-(dimethylamino)benzyl]-4-fluoro-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its effects.
Comparación Con Compuestos Similares
N-[4-(dimethylamino)benzyl]-4-fluoro-N-(pyridin-2-yl)benzamide can be compared with other similar compounds, such as:
N-(4-(quinazolin-2-yl)phenyl)benzamide: Known for its anti-angiogenesis activities.
N-benzimidazol-2yl benzamide: Studied for its glucokinase activation properties.
Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Investigated for its anti-tubercular activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other benzamide derivatives.
Propiedades
Fórmula molecular |
C21H20FN3O |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
N-[[4-(dimethylamino)phenyl]methyl]-4-fluoro-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C21H20FN3O/c1-24(2)19-12-6-16(7-13-19)15-25(20-5-3-4-14-23-20)21(26)17-8-10-18(22)11-9-17/h3-14H,15H2,1-2H3 |
Clave InChI |
JKGYIFVMDDPRIS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-4-methoxy-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]benzamide](/img/structure/B11315835.png)
![N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11315848.png)
![7-(2-chlorophenyl)-8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11315855.png)

![N-(3-Methoxypropyl)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide](/img/structure/B11315863.png)
![4-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11315864.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-5-{4-[(2-methylphenoxy)acetyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11315865.png)
![N-(2-methoxybenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11315887.png)
![N-(2-fluorophenyl)-6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxamide 1,1-dioxide](/img/structure/B11315892.png)

![2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11315898.png)
![N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11315910.png)
![N-(4-{[6-(diethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)naphthalene-2-sulfonamide](/img/structure/B11315915.png)
![N-(4-methoxyphenyl)-2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B11315917.png)
